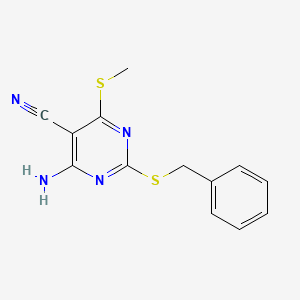
4-Amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-chloro-4,6-dimethylthio-5-cyanopyrimidine with benzylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or thio groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzylamine, sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyrimidine derivatives with different amino or thio groups.
Scientific Research Applications
4-Amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile
- 4-Amino-2-(ethylthio)pyrimidine-5-carbonitrile
- 4-Amino-2-(phenylthio)pyrimidine-5-carbonitrile
Uniqueness
4-Amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile is unique due to the presence of both benzylthio and methylthio groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a pharmaceutical intermediate and its interactions with biological targets.
Biological Activity
4-Amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and anti-diabetic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a pyrimidine core substituted with amino, benzylthio, and methylthio groups. Its empirical formula is C12H12N4S2, and it possesses a molecular weight of approximately 284.37 g/mol.
Biological Activity Overview
Research has indicated that derivatives of pyrimidine compounds often exhibit significant biological activities, including:
- Antitumor Activity : Several studies have highlighted the potential of pyrimidine derivatives as anticancer agents. The structural features of this compound suggest it may inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
- Antidiabetic Effects : Some derivatives have shown promise in managing blood glucose levels and improving insulin sensitivity, making them candidates for further investigation in diabetes treatment .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism, leading to reduced proliferation.
- Induction of Apoptosis : Studies have shown that certain pyrimidine derivatives can trigger apoptotic pathways in cancer cells, which may be a critical factor in their anticancer efficacy .
- Antioxidant Properties : Some research suggests that these compounds possess antioxidant capabilities, which could protect cells from oxidative stress associated with cancer progression .
Case Studies
-
Antitumor Efficacy :
- A study evaluated the effects of various pyrimidine derivatives on human breast cancer cells (MDA-MB-231). The results indicated that compounds similar to this compound inhibited tumor growth significantly in a dose-dependent manner .
- Histological analysis revealed increased apoptosis markers in treated tumors compared to controls, supporting the compound's potential as an anticancer agent.
- Diabetes Management :
Data Table: Summary of Biological Activities
Properties
CAS No. |
647832-49-3 |
|---|---|
Molecular Formula |
C13H12N4S2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4-amino-2-benzylsulfanyl-6-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C13H12N4S2/c1-18-12-10(7-14)11(15)16-13(17-12)19-8-9-5-3-2-4-6-9/h2-6H,8H2,1H3,(H2,15,16,17) |
InChI Key |
JYRKURAVSSUDCV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC(=C1C#N)N)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















